(R)-2-amino-2,3-dimethylbutanoic acid (R)-2-amino-2,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 53940-82-2
VCID: VC21541792
InChI: InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
SMILES: CC(C)C(C)(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131,18 g/mole

(R)-2-amino-2,3-dimethylbutanoic acid

CAS No.: 53940-82-2

Cat. No.: VC21541792

Molecular Formula: C6H13NO2

Molecular Weight: 131,18 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-amino-2,3-dimethylbutanoic acid - 53940-82-2

Specification

CAS No. 53940-82-2
Molecular Formula C6H13NO2
Molecular Weight 131,18 g/mole
IUPAC Name (2R)-2-amino-2,3-dimethylbutanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
Standard InChI Key GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Isomeric SMILES CC(C)[C@](C)(C(=O)[O-])[NH3+]
SMILES CC(C)C(C)(C(=O)O)N
Canonical SMILES CC(C)C(C)(C(=O)[O-])[NH3+]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(R)-2-amino-2,3-dimethylbutanoic acid is registered with CAS number 53940-82-2 and carries several synonyms in scientific literature and commercial catalogs. These alternative names reflect different naming conventions in chemistry while referring to the same chemical entity.

Identifier TypeValue
CAS Number53940-82-2
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
IUPAC Name(R)-2-amino-2,3-dimethylbutanoic acid
Common SynonymsD-alpha-methylvaline, (2R)-2-ammonio-2,3-dimethylbutanoate, D-2-Methylvaline, H-ALPHA-ME-D-VAL-OH
InChIInChI=1/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
SMILESCC(C)C(C)(C(=O)O)N

The table above summarizes the key chemical identifiers for (R)-2-amino-2,3-dimethylbutanoic acid, providing a comprehensive set of parameters for unambiguous identification .

Structural Characteristics

(R)-2-amino-2,3-dimethylbutanoic acid features a central carbon (alpha carbon) that is quaternary, bearing four substitutions: an amino group (-NH₂), a carboxyl group (-COOH), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂). The R-configuration specifically defines the three-dimensional arrangement of these substituents around the chiral center .

The structure can be characterized as a branched-chain alpha-amino acid with additional methyl substitution at the alpha position. This alpha-methyl substitution distinguishes it from the proteinogenic amino acid valine, making it an alpha-methylated derivative of valine .

Physical and Chemical Properties

Physical State and Appearance

Based on commercial supplier information, (R)-2-amino-2,3-dimethylbutanoic acid typically appears as a solid at standard temperature and pressure. The physical properties of this compound impact its handling characteristics in laboratory and industrial settings .

Chirality and Optical Activity

As a compound with the R-configuration, (R)-2-amino-2,3-dimethylbutanoic acid exhibits specific optical rotation. This stereochemical property is significant for its biological activity and applications in asymmetric synthesis .

PropertyValue
Physical StateSolid
Enantiomeric ConfigurationR (or D)
Typical Commercial Purity95% to 99%

Synthesis and Production

Protected Derivatives

The search results reference a protected form of this compound, (R)-N-FMOC-α-methylvaline (CAS: 616867-28-8), which features the fluorenylmethyloxycarbonyl (FMOC) protecting group on the amino function. This protected derivative is particularly valuable in solid-phase peptide synthesis where controlled reactivity of functional groups is essential .

The protected derivative has the following properties:

PropertyValue
CAS Number616867-28-8
Molecular FormulaC₂₁H₂₃NO₄
Molecular Weight353.42 g/mol
Physical StateSolid
Typical Purity98%
Enantiomeric Excess98% ee

This protected form demonstrates the importance of (R)-2-amino-2,3-dimethylbutanoic acid in peptide chemistry workflows .

Applications and Research Significance

Peptide Synthesis

(R)-2-amino-2,3-dimethylbutanoic acid serves as a valuable building block in peptide synthesis. The alpha-methyl substitution introduces significant conformational constraints that can influence the secondary structure of resulting peptides. These structural modifications can enhance:

  • Resistance to enzymatic degradation

  • Conformational stability

  • Receptor binding specificity and affinity

These properties make alpha-methylated amino acids, including (R)-2-amino-2,3-dimethylbutanoic acid, valuable tools in the development of peptide-based therapeutics with improved pharmacokinetic profiles .

Pharmaceutical Applications

In pharmaceutical research, (R)-2-amino-2,3-dimethylbutanoic acid may be incorporated into peptide-based drug candidates where enhanced metabolic stability is desired. The unique stereochemical and structural features of this compound can contribute to the development of drugs with:

  • Increased half-life in biological systems

  • Altered membrane permeability

  • Modified receptor binding characteristics

These potential benefits highlight the importance of this compound in modern drug discovery efforts .

Biochemical Research

As a non-proteinogenic amino acid, (R)-2-amino-2,3-dimethylbutanoic acid provides researchers with a tool to study protein-peptide interactions and explore structure-activity relationships in biological systems. Its incorporation into peptides can yield valuable insights into fundamental biochemical processes and structure-function relationships .

Supplier TypeTypical PurityTypical PackagingGrade
Research Chemical Suppliers95.0% to 99%100mg, 500mg, 1gResearch/Analytical
Industrial Suppliers>97% to 99%25kg, 200kgIndustrial/Pharmaceutical

Various quality certifications including ISO and REACH may accompany commercial products, particularly those intended for pharmaceutical or GMP applications .

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